molecular formula C9H8BrNO B8750049 3-Bromo-5-(methoxymethyl)benzonitrile CAS No. 1383985-28-1

3-Bromo-5-(methoxymethyl)benzonitrile

Cat. No. B8750049
Key on ui cas rn: 1383985-28-1
M. Wt: 226.07 g/mol
InChI Key: QZNMZCQEXYOFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08865911B2

Procedure details

MeOH (0.088 mL, 2.18 mmol) was added to a slurry of NaH (45 mg, 1.13 mmol) in DMF (2 mL). When gas evolution ceased, a solution of 3-bromo-5-(bromomethyl)benzonitrile (see WO2009/100169; 240 mg, 0.87 mmol) in DMF (1 mL) was added. The reaction was quenched by adding aq. sat NH4Cl solution. The mixture was partitioned between toluene (5 mL) and water (3 mL). The toluene layer was collected, washed with water, dried over Na2SO4, and concentrated in vacuo. The crude product was dried at reduced pressure and used in the next step: GCMS (CI) m/z 226 [M+H]+.
Name
Quantity
0.088 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].[H-].[Na+].[Br:5][C:6]1[CH:7]=[C:8]([CH:11]=[C:12]([CH2:14]Br)[CH:13]=1)[C:9]#[N:10]>CN(C=O)C>[Br:5][C:6]1[CH:7]=[C:8]([CH:11]=[C:12]([CH2:14][O:2][CH3:1])[CH:13]=1)[C:9]#[N:10] |f:1.2|

Inputs

Step One
Name
Quantity
0.088 mL
Type
reactant
Smiles
CO
Name
Quantity
45 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
240 mg
Type
reactant
Smiles
BrC=1C=C(C#N)C=C(C1)CBr
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding aq.
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between toluene (5 mL) and water (3 mL)
CUSTOM
Type
CUSTOM
Details
The toluene layer was collected
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product was dried at reduced pressure

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C#N)C=C(C1)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.